molecular formula C10H11NO B3247973 4-Methylcinnamamide CAS No. 18254-00-7

4-Methylcinnamamide

Cat. No.: B3247973
CAS No.: 18254-00-7
M. Wt: 161.2 g/mol
InChI Key: JSFIMWWDJRWMHJ-VOTSOKGWSA-N
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Description

4-Methylcinnamamide is a derivative of cinnamic acid, characterized by a methyl (-CH₃) substituent at the para position of the aromatic ring and an amide functional group. Its structure is exemplified in the compound N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-methylcinnamamide (4b), synthesized via microwave-assisted methods (melting point: 143–144°C) . Key spectral data include IR bands at 2928 cm⁻¹ (C-H stretch of -CH₃), 1708 cm⁻¹ (α,β-unsaturated cinnamamide carbonyl), and ¹H NMR signals at δ 2.65 ppm (-CH₃) . Cinnamamides, including 4-Methylcinnamamide, are pharmacologically relevant due to their anti-inflammatory, antimicrobial, and neuroprotective potentials .

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFIMWWDJRWMHJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcinnamamide can be synthesized through the reaction of 4-methylcinnamic acid with ammonia or an amine under appropriate conditions. One efficient method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes .

Industrial Production Methods: The industrial production of 4-Methylcinnamamide typically involves large-scale synthesis using continuous-flow microreactors. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcinnamamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: 4-Methylcinnamic acid.

    Reduction: 4-Methylcinnamylamine.

    Substitution: Various substituted cinnamamide derivatives.

Scientific Research Applications

4-Methylcinnamamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The pharmacological and physicochemical properties of cinnamamides are heavily influenced by substituents at the para position. Key analogs include:

Compound Substituent Electronic Effect Key Functional Groups
4-Methylcinnamamide -CH₃ Weak electron-donating Amide, α,β-unsaturated carbonyl
4-Methoxycinnamamide -OCH₃ Strong electron-donating Amide, methoxy, carbonyl
4-Chlorocinnamamide -Cl Electron-withdrawing Amide, chloro, carbonyl
4-Trifluoromethylcinnamamide -CF₃ Strong electron-withdrawing Amide, trifluoromethyl, carbonyl
  • The methyl group in 4-Methylcinnamamide improves lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase electrophilicity, enhancing reactivity in biological systems. For example, 4-chlorocinnamamide derivatives show higher anti-inflammatory potency in enzymatic assays .

Physical and Spectral Properties

  • IR Spectroscopy :
    • 4-Methylcinnamamide: 2928 cm⁻¹ (C-H stretch of -CH₃), 1708 cm⁻¹ (cinnamamide carbonyl) .
    • 4-Methoxycinnamaldehyde (analog): 2830–2960 cm⁻¹ (OCH₃ stretch), 1720 cm⁻¹ (aldehyde carbonyl) .
  • ¹H NMR :
    • 4-Methylcinnamamide: δ 2.65 ppm (-CH₃), 6.9–7.0 ppm (CH=CH) .
    • 4-Methoxy derivatives: δ 3.8–3.9 ppm (-OCH₃) .

Biological Activity

4-Methylcinnamamide, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, making it a subject of interest in pharmacological research. This article explores the biological activity of 4-Methylcinnamamide, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure

4-Methylcinnamamide is characterized by the following chemical structure:

  • IUPAC Name: 4-Methyl-N-cinnamamide
  • Molecular Formula: C10H11NO
  • Molecular Weight: 161.20 g/mol

The biological activity of 4-Methylcinnamamide is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity: It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties: Preliminary studies indicate that 4-Methylcinnamamide possesses antimicrobial activity against several bacterial strains.

Antioxidant Activity

Research indicates that 4-Methylcinnamamide effectively reduces oxidative stress markers in vitro. A study demonstrated that this compound significantly decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells, suggesting its potential as an antioxidant agent .

Anti-inflammatory Effects

In a controlled study, 4-Methylcinnamamide was found to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its role in mitigating inflammatory responses .

Antimicrobial Activity

A series of tests revealed that 4-Methylcinnamamide exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .

Case Study 1: Antioxidant Efficacy

In a recent study involving diabetic rats, administration of 4-Methylcinnamamide resulted in a significant reduction of hyperglycemia and oxidative stress markers. The study concluded that the compound could be beneficial in managing diabetes-related complications .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of 4-Methylcinnamamide in a murine model of arthritis. The results showed a marked decrease in joint swelling and pain scores in treated animals compared to controls, indicating its potential therapeutic use in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntimicrobialEffective against S. aureus and E. coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylcinnamamide
Reactant of Route 2
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